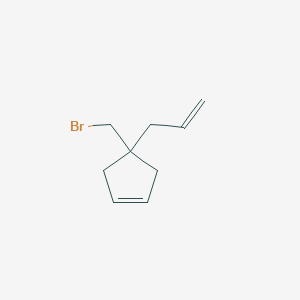

4-Allyl-4-(bromomethyl)cyclopent-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Allyl-4-(bromomethyl)cyclopent-1-ene, also known as ABC, is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Metallocene Chemistry and Catalysis

Metallocenes, such as ferrocene, have been pivotal in organometallic chemistry. The cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp*) ligands, including those derived from 1,2-disubstituted cyclopentadienes, serve as essential ancillary ligands for transition metal compounds. Their chemical inertness and stability make them indispensable catalysts in numerous organic transformations . Researchers explore the synthesis of 1,2-disubstituted cyclopentadienes and their subsequent conversion to metallocenes for catalytic processes.

Functionalized Cyclopentenediones

4-Allyl-4-(bromomethyl)cyclopent-1-ene reacts with nucleophilic amines (both secondary and primary) under mild conditions to yield products with substitution at the 4-chlorine atom. For instance, the reaction with secondary amines (diethylamine, morpholine, N-methylpiperazine, piperidine) results in 60–87% yield of substituted derivatives. Additionally, the compound reacts with imidazole, albeit with lower yield (25%), and shows interesting reactivity with methyl 2-sulfanylacetate .

Pharmaceutical Intermediates

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene serves as an important intermediate in the synthesis of pharmaceutically active protein kinase inhibitors . Its unique structure and reactivity make it valuable for designing novel drug candidates.

Photochemical Reactions

The compound’s allylic bromination reactions, especially in continuous-flow settings, have applications in synthetic chemistry. Researchers have utilized 4-bromocrotonic acid (an allylic brominated compound) as an intermediate in the synthesis of bioactive molecules .

Natural Product Synthesis

While not directly related to 4-Allyl-4-(bromomethyl)cyclopent-1-ene, cyclopentadienyl anions are fragments found in complex natural compounds. These include juglorubine, daphnicyclidin, and kinamycines, highlighting the versatility of cyclopentadienes in natural product chemistry .

Chiral Synthesis and Enantioselective Processes

Although not explicitly mentioned for this compound, the development of synthetic routes toward chiral cyclopentadienes and their transition metal complexes has been an area of interest. These compounds could potentially find applications in enantioselective synthesis .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-4-prop-2-enylcyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c1-2-5-9(8-10)6-3-4-7-9/h2-4H,1,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMVYLUQUCQQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2567903.png)

![2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2567907.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2567911.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B2567913.png)

![2-({4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2567917.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2567919.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2567923.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2567926.png)